molecular formula C28H34N4O4 B7719717 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7719717
M. Wt: 490.6 g/mol
InChI Key: YNEYHNDWNJZGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TQB, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential use in several scientific research applications, including as a tool for studying the role of the endocannabinoid system in the brain. This compound has been shown to selectively inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. By inhibiting this enzyme, this compound can increase endocannabinoid levels in the brain, which can lead to a better understanding of the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide works by selectively inhibiting the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. By inhibiting this enzyme, this compound can increase endocannabinoid levels in the brain, which can lead to a better understanding of the role of the endocannabinoid system in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to increase endocannabinoid levels in the brain, which can lead to several biochemical and physiological effects. These effects include analgesia, decreased anxiety, and improved memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its selectivity for fatty acid amide hydrolase, which makes it a useful tool for studying the endocannabinoid system in the brain. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to study its potential use in treating various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Another direction is to develop more soluble forms of this compound to make it easier to use in experimental settings. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential use in scientific research. Its selectivity for fatty acid amide hydrolase makes it a useful tool for studying the endocannabinoid system in the brain, and it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde with isobutylamine to form 3,4,5-trimethoxy-N-(1-isobutyl)benzamide. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.

properties

IUPAC Name

3,4,5-triethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-7-34-23-14-20(15-24(35-8-2)25(23)36-9-3)28(33)30-26-21-13-19-12-18(6)10-11-22(19)29-27(21)32(31-26)16-17(4)5/h10-15,17H,7-9,16H2,1-6H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEYHNDWNJZGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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